替诺福韦艾拉酚胺
描述
替诺福韦艾拉酚胺是一种核苷类似物逆转录酶抑制剂,主要用于治疗慢性乙型肝炎病毒感染和HIV-1感染。 它是替诺福韦的前体药物,旨在提高肾脏安全性并增强抗病毒功效,与前身替诺福韦酯富马酸盐相比 .
科学研究应用
替诺福韦艾拉酚胺具有广泛的科学研究应用:
化学: 它被用作研究核苷类似物及其与各种酶相互作用的模型化合物.
生物学: 该化合物用于研究病毒复制机制和开发抗病毒疗法.
作用机制
替诺福韦艾拉酚胺在细胞内转化为替诺福韦二磷酸酯,抑制逆转录酶的活性,逆转录酶是病毒复制的关键酶。 通过整合到病毒DNA中,替诺福韦二磷酸酯会导致DNA链过早终止,从而阻止病毒复制 . 这种机制针对HIV-1和乙型肝炎病毒,使其成为一种通用的抗病毒剂 .
生化分析
Biochemical Properties
Tenofovir alafenamide interacts with various enzymes and proteins. It is hydrolyzed to the parent compound tenofovir by the activity of cathepsin A or carboxylesterase 1 . This activation is performed inside the target cells .
Cellular Effects
Tenofovir alafenamide has a significant impact on various types of cells and cellular processes. It presents a lower plasma concentration with an intracellular presence about 20-fold higher when compared to tenofovir disoproxil . This is due to its prolonged systemic exposure and higher intracellular accumulation of the active metabolite tenofovir diphosphate .
Molecular Mechanism
Tenofovir alafenamide exerts its effects at the molecular level through various mechanisms. As a prodrug of tenofovir, it is sequentially phosphorylated intracellularly by AMP kinase and nucleoside diphosphate kinase to form the active species, tenofovir diphosphate . This active metabolite acts as a potent HIV-1 reverse transcriptase inhibitor and an obligatory chain terminator of viral DNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tenofovir alafenamide change over time. It provides liver-targeted high intracellular concentrations of tenofovir diphosphate while reducing the systematic exposure of tenofovir . Thus, the oral dose can be lowered substantially from 300 mg of tenofovir disoproxil fumarate to 25 mg of tenofovir alafenamide daily .
Dosage Effects in Animal Models
The effects of tenofovir alafenamide vary with different dosages in animal models. In a study evaluating a long-acting tenofovir alafenamide subdermal implant for HIV prophylaxis, the devices appeared safe, and the plasma pharmacokinetics as well as the drug and metabolite concentrations in dermal tissue adjacent to the implants were studied and contrasted in two models spanning the extremes of the body weight spectrum .
Metabolic Pathways
Tenofovir alafenamide is involved in various metabolic pathways. As a prodrug of tenofovir, it is sequentially phosphorylated intracellularly by AMP kinase and nucleoside diphosphate kinase to form the active species, tenofovir diphosphate .
Transport and Distribution
Tenofovir alafenamide is transported and distributed within cells and tissues. It presents a lower plasma concentration with an intracellular presence about 20-fold higher when compared to tenofovir disoproxil . This is due to its prolonged systemic exposure and higher intracellular accumulation of the active metabolite tenofovir diphosphate .
Subcellular Localization
The subcellular localization of tenofovir alafenamide and its effects on activity or function are crucial. As a prodrug of tenofovir, it is hydrolyzed to the parent compound tenofovir by the activity of cathepsin A or carboxylesterase 1 . This activation is performed inside the target cells , indicating its subcellular localization.
准备方法
替诺福韦艾拉酚胺的合成涉及几个关键步骤。最初,PMPA(替诺福韦)与亚砜酰氯、氯化磷、五氯化磷或草酰氯等试剂发生氯化反应,形成PMPA-2Cl。 然后,该中间体与苯酚和L-丙氨酸异丙酯在单锅法中反应,得到替诺福韦艾拉酚胺 . 反应通常在有机溶剂中进行,温度范围为-30至-20°C,在有机碱存在下进行 . 该方法由于其简单性和成本效益而适合工业生产 .
化学反应分析
替诺福韦艾拉酚胺会发生各种化学反应,包括:
氧化: 它可以被氧化成替诺福韦二磷酸酯,它是其抗病毒活性的活性代谢产物.
还原: 还原反应不太常见,但在特定条件下会发生。
这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物通常是中间体或活性代谢产物,例如替诺福韦二磷酸酯 .
相似化合物的比较
属性
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEKQSIMHVQZJK-CAQYMETFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N6O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958941 | |
Record name | Tenofovir alafenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tenofovir alafenamide presents 91% lower plasma concentration with an intracellular presence of about 20-fold higher when compared to [tenofovir disoproxil]. This is due to its prolonged systemic exposure and its higher intracellular accumulation of the active metabolite tenofovir diphosphate. Tenofovir alafenamide accumulates more in peripheral blood mononuclear cells compared to red blood cells. Once activated, tenofovir acts with different mechanisms including the inhibition of viral polymerase, causing chain termination and the inhibition of viral synthesis. To know more about the specific mechanism of action of the active form, please visit the drug entry of [tenofovir]. | |
Record name | Tenofovir alafenamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09299 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
379270-37-8, 383365-04-6 | |
Record name | Tenofovir alafenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=379270-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tenofovir Alafenamide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0379270378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GS-7339 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383365046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenofovir alafenamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09299 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tenofovir alafenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TENOFOVIR ALAFENAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL9943AG5J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
104-107 ºC | |
Record name | Tenofovir alafenamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09299 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。